molecular formula C16H17Cl B8695670 1,1'-(4-Chlorobutylidene)bisbenzene CAS No. 3312-08-1

1,1'-(4-Chlorobutylidene)bisbenzene

Cat. No.: B8695670
CAS No.: 3312-08-1
M. Wt: 244.76 g/mol
InChI Key: JLNYNSOPLYOWFA-UHFFFAOYSA-N
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Description

1,1'-(4-Chlorobutylidene)bisbenzene serves as a versatile synthetic intermediate in medicinal chemistry, particularly valued for constructing compounds with potential pharmacological activity. Its structure, featuring a chlorobutylidene linker between two benzene rings, makes it a valuable precursor for the synthesis of complex molecules. Research indicates that this compound and its derivatives are key intermediates in the development of piperazine-based compounds . These synthetic molecules have demonstrated significant cell growth inhibitory activity across a range of cancer cell lines, including those from liver, breast, and colon cancers, by potentially inhibiting critical processes like microtubule synthesis and angiogenesis, and by inducing apoptosis . Furthermore, the benzhydryl (diphenylmethyl) core of the molecule is a common pharmacophore in neuroactive compounds, contributing to interactions with central nervous system targets . As such, this compound is a compound of interest for researchers developing novel therapeutic agents in oncology and neurodegenerative diseases, providing a crucial building block for further structural and functional optimization in drug discovery campaigns.

Properties

CAS No.

3312-08-1

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

(4-chloro-1-phenylbutyl)benzene

InChI

InChI=1S/C16H17Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2

InChI Key

JLNYNSOPLYOWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1,1'-(4-chlorobutylidene)bisbenzene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bridge Type Application
1,1'-(4-Chlorobutylidene)bis[4-fluoro-benzene] 3312-04-7 C₁₆H₁₅ClF₂ 280.74 4-Fluoro, 4-Chlorobutylidene Chlorobutylidene Not specified
Dilan (mixture) N/A Varies Varies 4-Chloro, Nitroalkylidene Nitrobutylidene Pesticide
Prolan (1,1'-(2-nitropropylidene)bis(4-chlorobenzene)) N/A C₁₃H₁₀Cl₂N₂O₂ 297.14 4-Chloro, Nitropropylidene Nitropropylidene Pesticide
Methoxychlor Olefin (1,1'-(dichloroethenylidene)bis(4-methoxybenzene)) N/A C₁₄H₁₂Cl₂O₂ 283.15 4-Methoxy, Dichloroethenylidene Dichloroethenylidene Insecticide derivative
2,3-Dimethyl-2,3-diphenylbutane 1889-67-4 C₁₈H₂₂ 238.37 None (hydrocarbon) Tetramethylethylene Not specified

Key Observations:

  • Bridge and Substituent Variations : The target compound’s chlorobutylidene bridge and fluorine substituents distinguish it from analogs like Dilan and Prolan, which feature nitroalkylidene bridges and chlorine substituents . Methoxychlor olefin, by contrast, employs a dichloroethenylidene bridge with methoxy groups , altering its electronic properties and bioactivity .
  • Halogenation Effects: Fluorine’s high electronegativity likely enhances the target compound’s stability and lipophilicity compared to non-fluorinated analogs like 2,3-dimethyl-2,3-diphenylbutane (a purely hydrocarbon-based structure) .

Physicochemical and Functional Differences

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (280.74 g/mol) compared to Prolan (297.14 g/mol) and 2,3-dimethyl-2,3-diphenylbutane (238.37 g/mol) reflects the influence of fluorine and chlorine atoms.
  • Reactivity : Nitro groups in Dilan and Prolan may render them more reactive than the target compound, which lacks such functional groups. Methoxychlor olefin’s dichloroethenylidene bridge could confer susceptibility to degradation under UV light, unlike the chlorobutylidene bridge .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1'-(4-Chlorobutylidene)bisbenzene, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts alkylation, where aluminum chloride (AlCl₃) catalyzes the reaction between chlorobutane derivatives and aromatic substrates. For example, a similar compound, 1,1'-(dichloromethylene)bisbenzene, is synthesized by reacting benzene with carbon tetrachloride in the presence of AlCl₃ at 10–15°C . Key optimization parameters include:

  • Catalyst loading : Excess AlCl₃ (≥1.5 equivalents) improves yield.
  • Temperature control : Maintaining ≤15°C prevents side reactions like polyalkylation.
  • Solvent selection : Anhydrous conditions (e.g., dichloromethane) enhance reactivity.
    Post-synthesis, purification via vacuum distillation (e.g., boiling point 140°C at 399 Pa) is critical .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how should data inconsistencies be resolved?

  • NMR : ¹H/¹³C NMR confirms the chlorobutylidene bridge and aromatic substitution patterns. For example, aliphatic protons appear at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.8–7.4 ppm .
  • IR : C-Cl stretching vibrations near 550–650 cm⁻¹ and C-F (if fluorinated derivatives) at 1,100–1,250 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z 280–290 (C₁₆H₁₅ClF₂) .
    Data contradictions may arise from impurities (e.g., unreacted starting materials) or isomerism. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard profile : Corrosive (GHS05), causing skin/eye burns (H314). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis.
  • Disposal : Neutralize with sodium bicarbonate before incineration, adhering to local regulations .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

The compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (toluene). For polar reactions, use DMF or THF with catalytic phase-transfer agents .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during Friedel-Crafts synthesis, and how can selectivity be improved?

Competing pathways include over-alkylation (due to excess chlorobutane) and isomerization (e.g., para-to-ortho shifts). Strategies:

  • Steric control : Bulkier substituents on the aromatic ring favor para selectivity.
  • Catalyst modulation : Replace AlCl₃ with FeCl₃ for milder conditions, reducing carbocation rearrangements .
  • Kinetic quenching : Rapid cooling post-reaction minimizes byproducts.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For example:

  • The chlorinated carbon has a high positive charge density, making it susceptible to nucleophilic attack.
  • LUMO maps reveal electron-deficient regions, guiding solvent (e.g., polar aprotic) and base (e.g., K₂CO₃) selection .

Q. What analytical challenges arise in quantifying degradation products of this compound under hydrolytic conditions?

Hydrolysis yields 4-fluorobenzaldehyde and chlorobutanol , which require:

  • GC-MS : Headspace analysis for volatile byproducts.
  • LC-UV/Vis : Quantify non-volatile derivatives (e.g., carboxylic acids) at 210–280 nm .
    Interference mitigation : Use deuterated internal standards (e.g., D₅-4-fluorobenzaldehyde) to correct matrix effects.

Q. How can the compound serve as an intermediate in pharmaceutical synthesis (e.g., CNS agents)?

The chlorobutylidene bridge enables C–C bond formation in drugs like cinnarizine (anti-vertigo agent). Key steps:

  • Nucleophilic displacement : Replace chloride with piperazine to form tertiary amines.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biphenyl derivatives .

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